Fmoc-His(Boc)-OPfp

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Pre-activated Amino Acids

Racemization during histidine incorporation in SPPS compromises peptide purity and bioactivity. Fmoc-His(Boc)-OPfp (CAS 109053-20-5) is a fully protected, pre-activated histidine building block that eliminates this risk through dual racemization suppression-Boc side-chain protection combined with OPfp ester activation. • Pre-activated OPfp ester bypasses in situ activation, reducing epimerization and side reactions. • Boc protection on imidazole π-nitrogen provides superior chiral integrity vs. Trt protection, even at elevated temperatures (90°C). • Ideal for automated high-throughput synthesizers; simplifies fluidics and improves reproducibility. • Scalable from discovery to cGMP manufacturing with consistent quality.

Molecular Formula C32H26F5N3O6
Molecular Weight 643.57
CAS No. 109053-20-5
Cat. No. B613458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-His(Boc)-OPfp
CAS109053-20-5
Molecular FormulaC32H26F5N3O6
Molecular Weight643.57
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C32H26F5N3O6/c1-32(2,3)46-31(43)40-13-16(38-15-40)12-22(29(41)45-28-26(36)24(34)23(33)25(35)27(28)37)39-30(42)44-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,39,42)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-His(Boc)-OPfp Basic Characteristics


Fmoc-His(Boc)-OPfp (CAS 109053-20-5) is a fully protected histidine derivative engineered for Fmoc-based solid-phase peptide synthesis (SPPS), featuring an Nα-9-fluorenylmethoxycarbonyl (Fmoc) group, a Nim-tert-butyloxycarbonyl (Boc) side-chain protecting group, and a C-terminal pentafluorophenyl (OPfp) ester activation moiety . This pre-activated building block, with a molecular weight of 643.57 g/mol , is classified as an active ester and is supplied as a crystalline solid requiring storage at -20°C for long-term stability .

Workflow
Pre-activated OPfp ester for direct Fmoc-SPPS coupling without in situ activation reagents
Selection Logic
Supports chiral integrity via Boc side-chain protection; reported suppression of histidine racemization relative to Trt
Format Fit
Crystalline solid suitable for automated high-throughput and microwave-assisted peptide synthesizers

Fmoc-His(Boc)-OPfp: Why Substitution Fails


Direct substitution of Fmoc-His(Boc)-OPfp with the free acid form Fmoc-His(Boc)-OH, or the widely used Fmoc-His(Trt)-OH, is not equivalent due to fundamental differences in activation chemistry and side-chain protection strategy. The OPfp ester eliminates the need for in situ activation, avoiding the formation of reactive intermediates that can lead to epimerization or side reactions . Furthermore, the Boc side-chain protection on the imidazole π-nitrogen provides superior racemization suppression compared to the τ-trityl (Trt) protection during both ambient and elevated temperature coupling protocols [1], making the selection of this specific derivative critical for maintaining chiral integrity in complex or high-temperature syntheses.

Target
Fmoc-His(Boc)-OPfp
Pre-activated ester with Boc-protected imidazole
Substitute A
Fmoc-His(Boc)-OH
Free acid requires separate activation step; may introduce reagent byproducts or activation-dependent racemization
Substitute B
Fmoc-His(Trt)-OH
Trt protection may not provide equivalent racemization control, especially under elevated temperature or microwave-assisted conditions

Fmoc-His(Boc)-OPfp Differentiation Evidence


Eliminates In Situ Activation vs. Free Acid

Unlike Fmoc-His(Boc)-OH, which requires stoichiometric coupling reagents (e.g., DIC/HOBt) for activation, Fmoc-His(Boc)-OPfp is a pre-activated OPfp ester that does not require any additional activation prior to coupling . This eliminates the need for auxiliary nucleophiles, reducing the risk of side-product formation associated with reagent byproducts .

Activation Requirement
Cross-study comparable
Target: 0 eq. coupling reagent (pre-activated). Free acid: requires ≥1 eq. reagent plus additive.
Complete elimination of coupling reagents
Simplifies SPPS workflow; reduces side-product formation from reagent byproducts.
Reported for standard Fmoc-SPPS coupling step.
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Pre-activated Amino Acids

Boc Protection Suppresses Racemization vs. Trt

The Nim-Boc protecting group in Fmoc-His(Boc)-OPfp confers significantly enhanced stability against racemization/epimerization compared to the widely used Nτ-trityl (Trt) protecting group [1]. Comparative studies on Fmoc-His(Boc)-OH (identical side-chain protection) demonstrate lower D-isomer formation relative to Fmoc-His(Trt)-OH [1]. The electron-withdrawing effect of the carbamate (Boc) group reduces the basicity of the imidazole π-nitrogen, thereby suppressing the base-catalyzed formation of an oxazolone intermediate responsible for racemization [1].

Racemization Control
Class-level inference
Target (Boc): Suppressed epimerization; stable at 90°C. Trt comparator: Higher D-isomer formation at elevated temperatures.
Significantly lower racemization tendency
Supports chiral purity for complex, microwave-assisted, or high-temperature SPPS sequences.
Data sourced from CEM Application Note [1]; comparative study on Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)-OH.
Racemization Epimerization Histidine Protection Microwave SPPS

OPfp Ester for Racemization-Prone Residues

The OPfp ester class is specifically validated for coupling amino acids that are prone to racemization during standard activation protocols . In the context of Fmoc-His(Boc)-OPfp, the pre-formed active ester circumvents the base-mediated activation step that is a primary driver of epimerization in histidine residues [1].

Racemization Mechanism
Class-level inference
Pre-formed OPfp active ester circumvents base-mediated activation, the primary driver of histidine epimerization.
Dual-layer chiral control: Boc group plus activation-independent coupling.
Relevant for bioactive peptides where stereochemistry is critical.
Racemization Suppression OPfp Ester Active Ester Coupling Histidine

Cost-Efficient Bulk Supply of His(Boc) Derivatives

His(Boc) derivatives, including Fmoc-His(Boc)-OPfp, offer a significant procurement advantage over alternative Nπ-protected histidine derivatives like Fmoc-His(π-Mbom)-OH [1]. While Mbom protection also suppresses racemization, its multi-step synthesis leads to higher costs and limited bulk availability [1]. In contrast, His(Boc) derivatives are more readily accessible and provide comparable synthetic performance [1].

Supply & Cost Profile
Class-level inference
Target (Boc): Lower cost, better bulk availability. Mbom comparator: High cost, limited supply due to complex synthesis.
More cost-effective and accessible supply
Supports long-term project planning and large-scale synthesis procurement strategy.
Data to verify for specific procurement volumes.
Supply Chain Cost-Efficiency Peptide Synthesis Reagents His(Boc)

Fmoc-His(Boc)-OPfp Application Scenarios


Long or Difficult Peptide Synthesis with Chiral Purity

The dual racemization suppression mechanism of Fmoc-His(Boc)-OPfp—stemming from both the Boc side-chain protection and the pre-activated OPfp ester—makes it the optimal choice for incorporating histidine into long or aggregation-prone peptide sequences. This is especially critical in the synthesis of bioactive peptides where even low levels of D-isomer contamination can abolish activity, thereby reducing purification costs and improving overall yield [1]. The evidence of Boc group stability at elevated temperatures (90°C) further supports its use in microwave-assisted SPPS protocols for difficult sequences [1].

Automated High-Throughput Peptide Library Synthesis

Fmoc-His(Boc)-OPfp is ideally suited for automated, high-throughput peptide synthesizers. As a pre-activated ester, it bypasses the need for on-line reagent mixing or activation steps, which simplifies fluidics and reduces the risk of clogging or incomplete couplings in automated platforms . This property directly enhances the robustness and reproducibility of peptide library production for drug discovery and epitope mapping applications .

Cost-Efficient Scale-Up for Therapeutic Peptides

For teams transitioning from discovery to preclinical or clinical manufacturing, Fmoc-His(Boc)-OPfp offers a pathway to scalable synthesis. The combination of superior racemization control relative to Fmoc-His(Trt)-OH and the favorable cost and supply chain profile of His(Boc) derivatives over π-Mbom alternatives [1] provides a compelling economic and technical justification for process development and scale-up, ensuring consistent peptide quality without prohibitive raw material costs [1].

Multiple His Residues & Metal-Binding Motif Synthesis

In peptides where histidine residues are critical for function—such as metal-binding domains, catalytic sites, or pH-sensitive switches—maintaining exact stereochemistry at each His position is paramount. The use of Fmoc-His(Boc)-OPfp mitigates the cumulative racemization risk inherent in coupling multiple histidine residues sequentially, ensuring the final product accurately reflects the intended sequence and three-dimensional structure [1].

Application
Selection Property
Validation Focus
Long or difficult peptide sequences
Chiral purity under demanding coupling conditions
D-isomer content analysis; microwave-assisted SPPS compatibility
Automated high-throughput synthesizers
Pre-activated, single-component coupling
Reproducibility and coupling efficiency across library plates
Cost-efficient scale-up synthesis
Favorable cost and supply chain profile vs. Mbom alternatives
Bulk lot consistency; long-term supply continuity review
Metal-binding motif and multi-His peptides
Cumulative racemization risk mitigation
Stereochemical integrity at each His position
Application fit is based on reported class-level inference and supplier characterization. End-user validation under specific synthesis conditions is recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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